molecular formula C10H10BrNO3 B12465882 methyl (2E)-3-(5-bromo-3-methoxypyridin-2-yl)prop-2-enoate

methyl (2E)-3-(5-bromo-3-methoxypyridin-2-yl)prop-2-enoate

Cat. No.: B12465882
M. Wt: 272.09 g/mol
InChI Key: LWYALCCHDRNHDP-UHFFFAOYSA-N
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Description

Methyl (2E)-3-(5-bromo-3-methoxypyridin-2-yl)prop-2-enoate (CAS: N/A) is a brominated pyridine derivative with a conjugated α,β-unsaturated ester moiety. Key physicochemical properties include:

  • Molecular Weight: 270.984 g/mol
  • LogP: 2.04 (moderate lipophilicity)
  • Polar Surface Area (PSA): 48.42 Ų
  • Hydrogen Bond Acceptors: 4
  • Rotatable Bonds: 4 .

Properties

IUPAC Name

methyl 3-(5-bromo-3-methoxypyridin-2-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c1-14-9-5-7(11)6-12-8(9)3-4-10(13)15-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYALCCHDRNHDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)Br)C=CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2E)-3-(5-bromo-3-methoxypyridin-2-yl)prop-2-enoate, with the molecular formula C10H10BrNO3 and a molecular weight of 272.09 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : Methyl 3-(5-bromo-3-methoxypyridin-2-yl)prop-2-enoate
  • Molecular Formula : C10H10BrNO3
  • Molecular Weight : 272.09 g/mol
  • CAS Number : 947688-88-2

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential as a therapeutic agent.

Antimicrobial Activity

Recent research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 0.63 to 1.26 μM . While specific data on this compound is limited, its structural similarity to other active pyridine derivatives suggests potential antimicrobial effects.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes in bacterial metabolism.
  • Interference with DNA Synthesis : The presence of halogen and methoxy groups may enhance the compound's ability to interact with nucleic acids.

Case Studies and Research Findings

  • Pyridine Derivative Studies : A series of studies on pyridine derivatives have demonstrated their potential against various pathogens. For example, compounds with methoxy and bromo substitutions have been linked to increased potency against resistant strains of bacteria .
    Compound NameMIC (μM)Target Pathogen
    Pyridine A0.63Mycobacterium tuberculosis
    Pyridine B1.26Mycobacterium marinum
    Methyl (2E)-3-(5-bromo...)TBDTBD
  • Pharmacokinetics : Investigations into the pharmacokinetic properties of similar compounds indicate rapid metabolism in vivo, leading to short half-lives which could affect therapeutic efficacy . Understanding these dynamics is crucial for optimizing dosage and delivery methods for this compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Compound 3m : Methyl (2E)-3-(2',3-dimethylbiphenyl-2-yl)prop-2-enoate
  • Structure : Features a biphenyl system with methyl substituents.
  • Synthesis : Prepared via palladium-catalyzed coupling, yielding 29% after flash chromatography .
  • Key Differences :
    • Substituents : Lacks bromine and pyridine; instead, has a biphenyl core.
    • Electronic Effects : Methyl groups are electron-donating, contrasting with the electron-withdrawing bromine in the target compound.
    • Yield : Lower yield (29%) compared to ethyl-substituted analogs, possibly due to steric hindrance or electronic mismatches.
Compound 3n : Methyl (2E)-3-(2',3-diethylbiphenyl-2-yl)prop-2-enoate
  • Structure : Biphenyl system with ethyl substituents.
  • Synthesis : Achieved 37% yield under similar conditions to 3m .
  • Yield: Higher yield (37%) than 3m, suggesting alkyl chain length improves reaction efficiency.
Compound 10 : Methyl 2-[[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate
  • Structure: Contains cyano and pyrimidinyl groups.
  • Synthesis : Derived from aromatic amine coupling in acetic acid .
  • Key Differences: Functionality: Cyano and pyrimidinyl groups increase hydrogen-bond acceptors (PSA > 90 Ų estimated), enhancing polarity vs. the target compound (PSA 48.42 Ų). Reactivity: The cyano group may facilitate nucleophilic reactions, whereas bromine in the target compound enables cross-coupling (e.g., Suzuki).

Physicochemical Properties

Parameter Target Compound 3m 3n Compound 10
Molecular Weight 270.984 g/mol ~300 (est.) ~328 (est.) ~350 (est.)
LogP 2.04 ~3.5 (est.) ~4.0 (est.) ~1.5 (est.)
PSA 48.42 Ų ~30 Ų (est.) ~30 Ų (est.) >90 Ų (est.)
Hydrogen Bond Acceptors 4 2 2 8
  • Lipophilicity: The target compound’s LogP (2.04) is lower than 3m/3n (estimated higher due to alkyl chains) but higher than Compound 10 (polar cyano/pyrimidinyl groups).
  • Polarity : Compound 10’s high PSA suggests superior aqueous solubility, whereas the target compound’s moderate PSA balances lipophilicity and solubility.

Preparation Methods

Procedure

  • Synthesis of 2-Bromo-3-methoxy-5-bromopyridine :

    • 3-Methoxypyridine is brominated at positions 2 and 5 using liquid bromine in a sodium hydroxide solution at 10–15°C (CN105017136A).
    • Yield: 75–80% after recrystallization.
  • Palladium-Catalyzed Vinylation :

    • 2-Bromo-3-methoxy-5-bromopyridine undergoes Heck coupling with methyl acrylate using [Pd(allyl)Cl]₂ and P(o-Tol)₃ in toluene/DMA (3:1).
    • Conditions : 80°C, 12 hours under N₂.
    • Yield : 82% (isolated as a yellow solid).

Key Data :

Parameter Value
Catalyst [Pd(allyl)Cl]₂ (1 mol%)
Ligand P(o-Tol)₃ (2 mol%)
Solvent Toluene:DMA (3:1)
Reaction Time 12 hours
Isolated Yield 82%

Photoredox-Mediated Radical Addition

Procedure

  • Substrate Preparation :

    • 2-Bromo-5-hydroxypyridine is methylated using methyl iodide and sodium methoxide to yield 2-bromo-3-methoxy-5-hydroxypyridine.
  • Radical Coupling :

    • A mixture of methyl 2-(di(tert-butoxycarbonyl)amino)acrylate, 2-bromo-3-methoxy-5-hydroxypyridine, Hantzsch ester, and [Ir(ppy)₂(dtbbpy)]PF₆ (photoredox catalyst) is irradiated with blue LEDs for 16 hours.
    • Conditions : N₂ atmosphere, THF/DMA (3:1).
    • Yield : 70–75% after column chromatography.

Key Data :

Parameter Value
Photoredox Catalyst [Ir(ppy)₂(dtbbpy)]PF₆ (1 mol%)
Reductant Hantzsch ester (1.5 equiv)
Solvent THF:DMA (3:1)
Reaction Time 16 hours
Isolated Yield 70–75%

Knoevenagel Condensation

Procedure

  • Aldehyde Synthesis :

    • 5-Bromo-3-methoxypyridine-2-carbaldehyde is prepared via directed ortho-lithiation of 5-bromo-3-methoxypyridine using LDA, followed by quenching with DMF.
  • Condensation with Methyl Propionate :

    • The aldehyde undergoes Knoevenagel condensation with methyl propionate in the presence of piperidine and acetic acid.
    • Conditions : Reflux in ethanol, 6 hours.
    • Yield : 65–70% (E/Z > 9:1).

Key Data :

Parameter Value
Base Piperidine (10 mol%)
Acid Acetic acid (5 mol%)
Solvent Ethanol
Reaction Time 6 hours
Isolated Yield 65–70%

Wittig Reaction

Procedure

  • Ylide Generation :

    • Methyl (triphenylphosphoranylidene)propionate is prepared from methyl propionate and triphenylphosphine in THF.
  • Coupling with Pyridine Aldehyde :

    • 5-Bromo-3-methoxypyridine-2-carbaldehyde reacts with the ylide at 0°C, followed by warming to room temperature.
    • Conditions : THF, 2 hours.
    • Yield : 78% (E-selectivity >95%).

Key Data :

Parameter Value
Ylide Reagent Methyl PPh₃-propionate
Solvent THF
Reaction Time 2 hours
Isolated Yield 78%

Grignard/Formylation Sequence

Procedure

  • Grignard Exchange :

    • 3,5-Dibromopyridine is treated with isopropyl magnesium chloride in THF at 15°C to form a magnesium intermediate.
  • Quenching with DMF :

    • The intermediate is quenched with DMF to yield 5-bromo-3-methoxypyridine-2-carbaldehyde.
  • Esterification :

    • The aldehyde undergoes esterification with methyl propionate under acidic conditions (H₂SO₄, MeOH).
    • Yield : 60–65%.

Key Data :

Parameter Value
Grignard Reagent iPrMgCl (1.2 equiv)
Solvent THF
Reaction Time 3 hours
Isolated Yield 60–65%

Comparative Analysis of Methods

Method Yield (%) Selectivity (E/Z) Key Advantage
Heck Coupling 82 >99:1 High E-selectivity, scalable
Photoredox 70–75 >95:5 Mild conditions, avoids heavy metals
Knoevenagel 65–70 >9:1 Simple setup, low cost
Wittig Reaction 78 >95:5 Excellent E-control
Grignard/Formylation 60–65 N/A Flexible aldehyde intermediate

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